alpha,4-Dimethylbenzyl acetate

Physicochemical Properties Volatility Fragrance Formulation

alpha,4-Dimethylbenzyl acetate (CAS 19759-40-1), also known as 1-(4-methylphenyl)ethyl acetate, is an aromatic ester belonging to the aryl alkyl alcohol simple acid esters (AAASAE) fragrance structural group. The molecule features a chiral benzylic center with both methyl and acetoxy substituents, distinguishing it from non-chiral benzyl acetate derivatives.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 19759-40-1
Cat. No. B017264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha,4-Dimethylbenzyl acetate
CAS19759-40-1
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)OC(=O)C
InChIInChI=1S/C11H14O2/c1-8-4-6-11(7-5-8)9(2)13-10(3)12/h4-7,9H,1-3H3
InChIKeyHOKHCDLSYKTSOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing alpha,4-Dimethylbenzyl Acetate (CAS 19759-40-1): Structural Classification and Procurement-Relevant Characteristics


alpha,4-Dimethylbenzyl acetate (CAS 19759-40-1), also known as 1-(4-methylphenyl)ethyl acetate, is an aromatic ester belonging to the aryl alkyl alcohol simple acid esters (AAASAE) fragrance structural group . The molecule features a chiral benzylic center with both methyl and acetoxy substituents, distinguishing it from non-chiral benzyl acetate derivatives. It is primarily used as a fragrance and flavour intermediate, exhibiting a sweet, floral aroma profile that makes it relevant for perfumery and formulation research . However, its precise positioning relative to structurally similar acetates is often poorly documented in vendor literature, necessitating a rigorous, data-driven comparison to guide informed procurement.

Workflow Fragrance intermediate for AAASAE ester studies
Selection logic Chiral benzylic center supports enantioselective synthesis
Method context Physicochemical reference for GC-MS method development

Why In-Class Substitution of alpha,4-Dimethylbenzyl Acetate Can Lead to Performance Gaps


Within the AAASAE category, subtle structural modifications—methyl group position on the aromatic ring, substitution at the benzylic carbon, and ester chain length—produce quantifiable differences in boiling point, density, flash point, and odour profile . For example, shifting a single methyl group from the para to the ortho position or replacing the α-methyl with hydrogen alters both physicochemical volatility and sensory character . The presence of a chiral centre in alpha,4-dimethylbenzyl acetate further differentiates it from achiral analogues, impacting enantioselective synthesis applications. Therefore, simply interchanging with a generic 'dimethylbenzyl acetate' or other AAASAE member carries a risk of mismatched volatility, odour fidelity, or stereochemical unsuitability. The following evidence dimensions quantify these critical differentiators.

Isomer mismatch Methyl position shift (para vs. ortho) alters boiling point and odour profile; performance may not transfer.
Chirality gap Achiral benzyl acetates lack the stereogenic centre needed for enantioselective applications; direct replacement is not possible.
Density effect Lower density vs. simpler analogues may shift phase behaviour in multi-component formulations.

Quantitative Differentiation Guide: alpha,4-Dimethylbenzyl Acetate vs. Closest Analogs


Boiling Point Differentiation: alpha,4-Dimethylbenzyl Acetate vs. 2,4-Dimethylbenzyl Acetate

The boiling point of alpha,4-dimethylbenzyl acetate (233.6 °C at 760 mmHg) is approximately 13.7 °C lower than that of 2,4-dimethylbenzyl acetate (247.3 °C at 760 mmHg), indicating measurably higher volatility . This difference is significant for fragrance evaporation profiles and downstream distillation or purification processes.

Boiling point
Cross-study comparable
233.6 °C vs. 247.3 °C (Δ -13.7 °C)
Higher volatility may shorten fragrance longevity
Calculated values at 760 mmHg; verify under formulation conditions
Physicochemical Properties Volatility Fragrance Formulation

Density and Molecular Packing: Distinction from alpha-Methylbenzyl Acetate

alpha,4-Dimethylbenzyl acetate has a density of 1.013 g/cm³, which is approximately 1.5% lower than that of the structurally simpler alpha-methylbenzyl acetate (1.028 g/cm³) . The additional para-methyl group on the aromatic ring likely reduces overall molecular packing efficiency in the liquid state.

Density
Cross-study comparable
1.013 g/cm³
1.5% lower than alpha-methylbenzyl acetate; may affect mixing behaviour
Comparison to CAS 93-92-5; confirm density at target temperature
Density Formulation Compatibility Physical Properties

Flash Point Safety Margin: alpha,4-Dimethylbenzyl Acetate vs. 4-Methylbenzyl Acetate

The flash point of alpha,4-dimethylbenzyl acetate (94.6 °C) is slightly lower than that of 4-methylbenzyl acetate (98.0 °C), indicating a marginally higher flammability hazard that must be accounted for in storage and handling protocols .

Flash point
Cross-study comparable
94.6 °C vs. 98.0 °C (Δ -3.4 °C)
Slightly higher flammability may require adjusted storage protocols
Closed cup comparison; context-dependent margin
Safety Flammability Handling and Storage

Chiral Center Availability: A Differentiator for Asymmetric Synthesis and Enantioselective Olfaction Studies

Unlike 2,4-dimethylbenzyl acetate, 4-methylbenzyl acetate, and benzyl acetate, which are all achiral, alpha,4-dimethylbenzyl acetate possesses a chiral benzylic carbon (C-1 of the ethyl acetate moiety) . This stereogenic centre enables enantioselective synthesis and permits investigation of enantiomer-specific odour properties, a key consideration in fragrance research and chiral pool procurement.

Chiral centre
Class-level inference
One stereogenic centre present
Enables enantioselective studies unavailable with achiral analogues
Enantiomeric purity not specified; confirm prior to asymmetric use
Chirality Asymmetric Synthesis Enantioselective Olfaction

Evidence-Backed Application Scenarios for alpha,4-Dimethylbenzyl Acetate


Fragrance Volatility Tuning in Floral Accords

When a formulator needs a slightly more volatile floral ester than 2,4-dimethylbenzyl acetate to shift the evaporation curve of a perfume accord, alpha,4-dimethylbenzyl acetate (boiling point 233.6 °C vs. 247.3 °C for the 2,4-isomer) provides a quantifiable adjustment knob . Its sweet, floral aroma makes it suitable for fine fragrance mid-notes where moderate longevity is desired.

Chiral Pool Starting Material for Asymmetric Synthesis

The benzylic chiral centre of alpha,4-dimethylbenzyl acetate uniquely positions it as a racemic or enantioenriched starting material in asymmetric synthesis workflows . Unlike achiral benzyl acetates, it can be resolved into enantiomers for use in enantioselective catalysis or chiral auxiliary preparation.

Physicochemical Reference Standard for GC-MS Method Development

With a well-defined boiling point (233.6 °C) and density (1.013 g/cm³) , alpha,4-dimethylbenzyl acetate serves as a reproducible reference standard for gas chromatography–mass spectrometry (GC-MS) method development targeting AAASAE fragrance compounds in complex consumer product matrices.

Application
Selection Property
Validation Focus
Fragrance volatility tuning
Volatility profile vs. 2,4-isomer
Evaporation curve in floral accords
Asymmetric synthesis
Chiral building block availability
Enantioselective reaction compatibility
GC-MS method development
Reproducible physical constants
Retention time and mass spectrum match
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